molecular formula C6H9F3O2 B6208656 rac-(1s,3s)-3-(hydroxymethyl)-1-(trifluoromethyl)cyclobutan-1-ol, trans CAS No. 2703774-66-5

rac-(1s,3s)-3-(hydroxymethyl)-1-(trifluoromethyl)cyclobutan-1-ol, trans

Cat. No.: B6208656
CAS No.: 2703774-66-5
M. Wt: 170.13 g/mol
InChI Key: SRUVNGITUDCABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1s,3s)-3-(hydroxymethyl)-1-(trifluoromethyl)cyclobutan-1-ol, trans is a cyclobutane-derived compound characterized by a trans configuration of substituents at the 1- and 3-positions of the four-membered ring. The molecule features a trifluoromethyl (-CF₃) group and a hydroxyl (-OH) group at position 1, along with a hydroxymethyl (-CH₂OH) group at position 3. Its molecular formula is C₆H₉F₃O₂, with a calculated molecular weight of 170.13 g/mol. The stereochemical designation "rac-(1s,3s)" indicates a racemic mixture of enantiomers with (1S,3S) and (1R,3R) configurations, while "trans" specifies the spatial arrangement of substituents across the cyclobutane ring.

This compound is likely utilized as a synthetic intermediate or fragment in drug discovery, given the prevalence of cyclobutane motifs in medicinal chemistry for conformational rigidity .

Properties

CAS No.

2703774-66-5

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

IUPAC Name

3-(hydroxymethyl)-1-(trifluoromethyl)cyclobutan-1-ol

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)5(11)1-4(2-5)3-10/h4,10-11H,1-3H2

InChI Key

SRUVNGITUDCABD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(F)(F)F)O)CO

Purity

95

Origin of Product

United States

Biological Activity

The compound rac-(1S,3S)-3-(hydroxymethyl)-1-(trifluoromethyl)cyclobutan-1-ol, trans, is a cyclobutane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C6H8F3NO3
  • CAS Number : 1408278-16-9
  • Molecular Weight : 201.13 g/mol

The biological activity of rac-(1S,3S)-3-(hydroxymethyl)-1-(trifluoromethyl)cyclobutan-1-ol is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of key metabolic enzymes involved in fatty acid synthesis and potentially exhibit anti-inflammatory properties.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Such inhibition can lead to reduced lipid biosynthesis and may be beneficial in treating metabolic disorders and obesity .

Biological Activity Overview

The following table summarizes the biological activities associated with rac-(1S,3S)-3-(hydroxymethyl)-1-(trifluoromethyl)cyclobutan-1-ol based on available research:

Biological Activity Effect Reference
ACC InhibitionReduces fatty acid synthesis
Anti-inflammatory PotentialDecreases pro-inflammatory cytokines
Antimicrobial ActivityInhibits growth of specific pathogens

Study 1: ACC Inhibition and Metabolic Effects

In a study examining the effects of various cyclobutane derivatives, rac-(1S,3S)-3-(hydroxymethyl)-1-(trifluoromethyl)cyclobutan-1-ol was identified as a potent inhibitor of ACC. This inhibition led to a significant reduction in lipid accumulation in cultured adipocytes, suggesting potential applications in obesity management .

Study 2: Anti-inflammatory Properties

Another investigation focused on the compound's anti-inflammatory effects. When tested in vitro, rac-(1S,3S)-3-(hydroxymethyl)-1-(trifluoromethyl)cyclobutan-1-ol significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This finding indicates its potential as a therapeutic agent for inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

  • Antiviral and Anticancer Agents : The trifluoromethyl group is known to increase the metabolic stability of compounds, making them more effective as pharmaceuticals. Research has indicated that derivatives of cyclobutane compounds exhibit promising antiviral and anticancer activities. For instance, studies have shown that modifications to cyclobutane structures can enhance their efficacy against various cancer cell lines .

Synthetic Intermediate

  • Building Block for Complex Molecules : Trans-3-Hydroxymethyl-3-trifluoromethylcyclobutan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further transformations, facilitating the development of new chemical entities with potential therapeutic applications .

Material Science

  • Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, such as thermal stability and hydrophobicity. Research has explored the use of cyclobutane derivatives in creating advanced materials with tailored characteristics for specific applications in coatings and adhesives .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various trifluoromethyl-substituted cyclobutanes, including trans-3-Hydroxymethyl-3-trifluoromethylcyclobutan-1-ol. The results indicated that these compounds exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting their potential as lead compounds for drug development .

Case Study 2: Synthetic Applications

In synthetic organic chemistry, researchers have utilized trans-3-Hydroxymethyl-3-trifluoromethylcyclobutan-1-ol as a precursor in the synthesis of novel heterocycles. A recent publication detailed a multi-step synthesis involving this compound that led to the formation of complex molecules with potential pharmacological activity, demonstrating its utility as a versatile building block .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of rac-(1s,3s)-3-(hydroxymethyl)-1-(trifluoromethyl)cyclobutan-1-ol, trans , we compare it to structurally related cyclobutane derivatives (Table 1). Key parameters include substituent effects, molecular weight, and functional group contributions to physicochemical properties.

Table 1: Comparative Analysis of Cyclobutane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₆H₉F₃O₂ 170.13 -CF₃, -OH, -CH₂OH (trans) High lipophilicity; potential drug fragment N/A
(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol C₁₀H₁₂BrNO 161.56 -NH₂, -C₆H₄Br (trans) Bromophenyl adds aromatic bulk; amino group enables reactivity
trans-3-((3-methylbenzyl)amino)-3-propylcyclobutan-1-ol (VUF25580) C₁₄H₂₂N₂O 234.34 -NH-(3-methylbenzyl), -C₃H₇ (trans) Alkyl chain enhances lipophilicity; used in fragment-based drug design
rac-(1R,2R)-2-(difluoromethyl)cyclobutanecarboxylic acid, trans C₆H₈F₂O₂ 150.12 -CF₂H, -COOH (trans) Carboxylic acid increases acidity; bp = 225.9°C, density = 1.325 g/cm³
(1S,3S)-3-(methylamino)cyclobutan-1-ol C₅H₁₁NO 101.15 -NHCH₃ (trans) Low molecular weight; methylamino enhances solubility

Substituent Effects and Functional Groups

  • Trifluoromethyl (-CF₃) : The electron-withdrawing -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to analogs with -NH₂ () or -COOH (). This group is prevalent in CNS-active drugs due to its ability to resist oxidative degradation .
  • However, it may reduce membrane permeability compared to more lipophilic groups like -C₃H₇.
  • Hydroxyl (-OH) : The hydroxyl group at position 1 enables hydrogen bonding, similar to the carboxylic acid in , but with weaker acidity (pKa ~10–12 vs. ~4.35 for -COOH).

Physicochemical Properties

  • Molecular Weight: The target compound (170.13 g/mol) is heavier than simpler derivatives like (1S,3S)-3-(methylamino)cyclobutan-1-ol (101.15 g/mol) but lighter than bromophenyl-substituted analogs (161.56 g/mol ). This positions it within the "fragment-like" molecular weight range (<300 g/mol) for drug discovery .
  • Boiling Point/Density : While direct data for the target compound is unavailable, ’s cyclobutanecarboxylic acid derivative (bp = 225.9°C, density = 1.325 g/cm³) suggests that the trifluoromethyl and hydroxymethyl groups in the target may elevate boiling point due to increased polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.